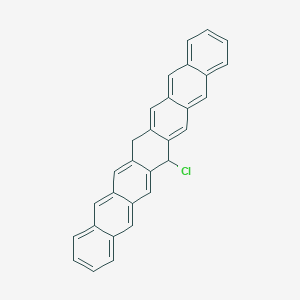
7-Chloro-7,16-dihydroheptacene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-7,16-dihydroheptacene is a chemical compound with the molecular formula C30H19Cl. It is a derivative of heptacene, a polycyclic aromatic hydrocarbon consisting of seven linearly fused benzene rings. The addition of a chlorine atom at the 7th position modifies its chemical properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-7,16-dihydroheptacene typically involves multiple steps. One common method includes the use of triptycene and phthalic anhydride as starting materials. The reaction is carried out in the presence of aluminum chloride (AlCl3) in tetrachloroethylene under an inert atmosphere at 0°C. The mixture is then heated to 100°C for 20 hours. After cooling, the product is isolated through a series of filtration and purification steps, including the use of sulfuric acid and chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
化学反応の分析
Types of Reactions
7-Chloro-7,16-dihydroheptacene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, where the aromaticity of the rings is partially lost.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenation using chlorine or bromine, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), and sulfonation with sulfur trioxide (SO3).
Major Products Formed
科学的研究の応用
7-Chloro-7,16-dihydroheptacene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound for studying aromaticity and electronic properties.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins, due to its planar structure.
Medicine: Explored for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism by which 7-Chloro-7,16-dihydroheptacene exerts its effects is primarily through its interaction with molecular targets such as DNA, proteins, and cellular membranes. Its planar structure allows it to intercalate between DNA bases, potentially disrupting replication and transcription processes. Additionally, its ability to generate reactive oxygen species (ROS) under light exposure makes it a candidate for photodynamic therapy, where ROS can induce cell death in targeted cancer cells.
類似化合物との比較
Similar Compounds
Heptacene: The parent compound without the chlorine substitution.
Pentacene: A smaller polycyclic aromatic hydrocarbon with five fused benzene rings.
Tetracene: Another smaller analog with four fused benzene rings.
Uniqueness
7-Chloro-7,16-dihydroheptacene is unique due to the presence of the chlorine atom, which alters its electronic properties and reactivity compared to its non-chlorinated analogs. This modification can enhance its stability, solubility, and potential for specific applications in materials science and medicinal chemistry.
特性
CAS番号 |
919272-93-8 |
|---|---|
分子式 |
C30H19Cl |
分子量 |
414.9 g/mol |
IUPAC名 |
7-chloro-7,16-dihydroheptacene |
InChI |
InChI=1S/C30H19Cl/c31-30-28-16-24-11-20-7-3-1-5-18(20)9-22(24)13-26(28)15-27-14-23-10-19-6-2-4-8-21(19)12-25(23)17-29(27)30/h1-14,16-17,30H,15H2 |
InChIキー |
FBEGRRAHKUHZAK-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC3=CC4=CC=CC=C4C=C3C=C2C(C5=CC6=CC7=CC=CC=C7C=C6C=C51)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



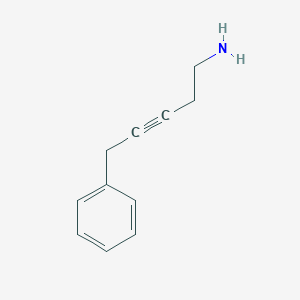
![4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile](/img/structure/B12625558.png)
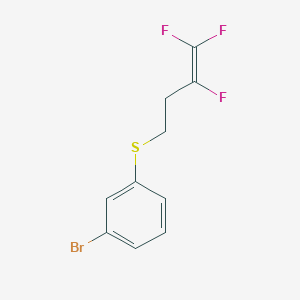
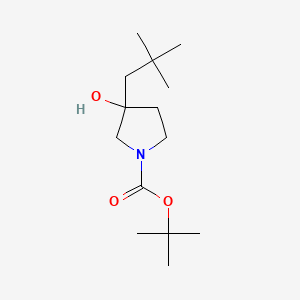
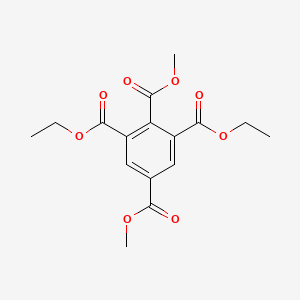
![(2R)-[(1-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-prolyl)amino](phenyl)ethanoic acid](/img/structure/B12625587.png)

![2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12625607.png)

![Benzoic acid, 4-(5-chloro-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12625621.png)
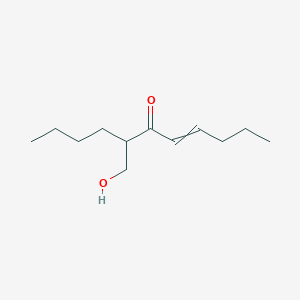
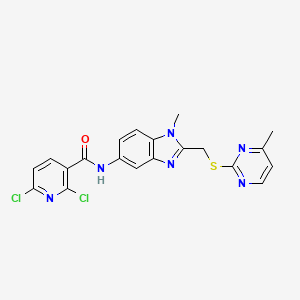
![4'-Heptyl-3-methyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12625638.png)
